5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid
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Description
Mechanism of Action
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid involves the synthesis of the oxazole ring followed by the introduction of the carboxylic acid group and the trifluoromethylphenyl group.", "Starting Materials": [ "4-nitrobenzaldehyde", "ethyl acetoacetate", "trifluoromethylphenylhydrazine", "sodium ethoxide", "sodium hydroxide", "sodium borohydride", "acetic anhydride", "acetic acid", "sulfuric acid", "sodium bicarbonate", "methylene chloride", "water" ], "Reaction": [ "Step 1: Synthesis of 4-(trifluoromethyl)phenylhydrazine by reacting 4-nitrobenzaldehyde with trifluoromethylphenylhydrazine in methylene chloride with the presence of sodium ethoxide.", "Step 2: Synthesis of 5-(4-(trifluoromethyl)phenyl)-1,2-oxazole by reacting ethyl acetoacetate with 4-(trifluoromethyl)phenylhydrazine in acetic acid with the presence of sulfuric acid.", "Step 3: Reduction of the nitro group in 5-(4-(trifluoromethyl)phenyl)-1,2-oxazole to an amino group by reacting with sodium borohydride in methanol.", "Step 4: Protection of the amino group in 5-(4-(trifluoromethyl)phenyl)-1,2-oxazole by reacting with acetic anhydride in methylene chloride.", "Step 5: Introduction of the carboxylic acid group by hydrolyzing the protected amino group in 5-(4-(trifluoromethyl)phenyl)-1,2-oxazole with sodium hydroxide in water.", "Step 6: Acidification of the reaction mixture from step 5 with sulfuric acid and extraction with methylene chloride.", "Step 7: Neutralization of the organic layer from step 6 with sodium bicarbonate and evaporation of the solvent to obtain 5-(4-(trifluoromethyl)phenyl)-1,2-oxazole-4-carboxylic acid." ] } | |
CAS No. |
183946-01-2 |
Molecular Formula |
C11H6F3NO3 |
Molecular Weight |
257.2 |
Purity |
0 |
Origin of Product |
United States |
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